

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Amentoflavone

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Compound of Interest

Compound Name: Amentoflavone

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Abstract

Amentoflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **amentoflavone**. It includes detailed summaries of its physicochemical and spectroscopic properties, protocols for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of **amentoflavone**-based therapeutics.

Chemical Structure

Amentoflavone is a biflavonoid, meaning it is composed of two flavonoid units linked together. Specifically, it is a dimer of two apigenin molecules.^{[1][2]} The linkage occurs between the C3' position of one apigenin unit and the C8" position of the other.^[3]

IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one^{[1][4]}

Synonyms: 3',8"-Biapigenin, Didemethyl-ginkgetin^{[1][4]}

Molecular Formula: $C_{30}H_{18}O_{10}$ [\[5\]](#)

Molecular Weight: 538.46 g/mol [\[5\]](#)

Caption: 2D Chemical Structure of **Amentoflavone**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **amentoflavone**, crucial for its identification, characterization, and formulation.

Table 1: Physicochemical Properties of Amentoflavone

Property	Value	References
Physical State	Solid, yellow powder	[1]
Melting Point	>300 °C	[1] [2]
Solubility	Practically insoluble in water; soluble in DMSO and ethanol	[2]
logP	3.492 (estimated)	[6]

Table 2: Spectroscopic Data for Amentoflavone

Spectroscopic Technique	Key Data Points	References
¹ H NMR (DMSO-d ₆)	δ (ppm): 7.99 (d, J=7.8 Hz, 1H), 7.87 (d, J=2.4 Hz, 1H), 7.40 (d, J=8.6 Hz, 2H), 7.19 (d, J=8.4 Hz, 1H), 6.82 (d, J=9.0 Hz, 2H), 6.76 (s, 1H), 6.70 (s, 1H), 6.58 (s, 1H), 6.53 (s, 1H), 6.39 (s, 1H)	[7]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 180.0, 179.7, 163.2, 162.1, 159.6, 159.1, 158.3, 157.5, 156.1, 155.6, 155.4, 151.8, 130.1, 126.8, 126.6, 123.9, 119.3, 119.0, 114.6, 114.0, 103.1, 102.7, 102.3, 101.1, 91.3, 91.2	[7]
Mass Spectrometry	MS (ESI) m/z: 539.09 [M+H] ⁺	[1]

Stereochemistry

The stereochemistry of **amentoflavone** is a complex topic that warrants detailed consideration, particularly concerning the potential for atropisomerism.

Chirality and Atropisomerism

Amentoflavone possesses a C-C single bond linking the two flavonoid moieties. Due to the steric hindrance imposed by the bulky flavonoid units, rotation around this bond is restricted. This restricted rotation can give rise to stable stereoisomers known as atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.[8] While the existence of atropisomers has been documented for other biflavonoids, definitive studies on the absolute configuration and the rotational energy barrier of **amentoflavone** are not extensively reported in the current literature. The potential for **amentoflavone** to exist as a pair of enantiomers (atropenantiomers) is high and should be a critical consideration in its pharmacological evaluation, as different stereoisomers can exhibit distinct biological activities.

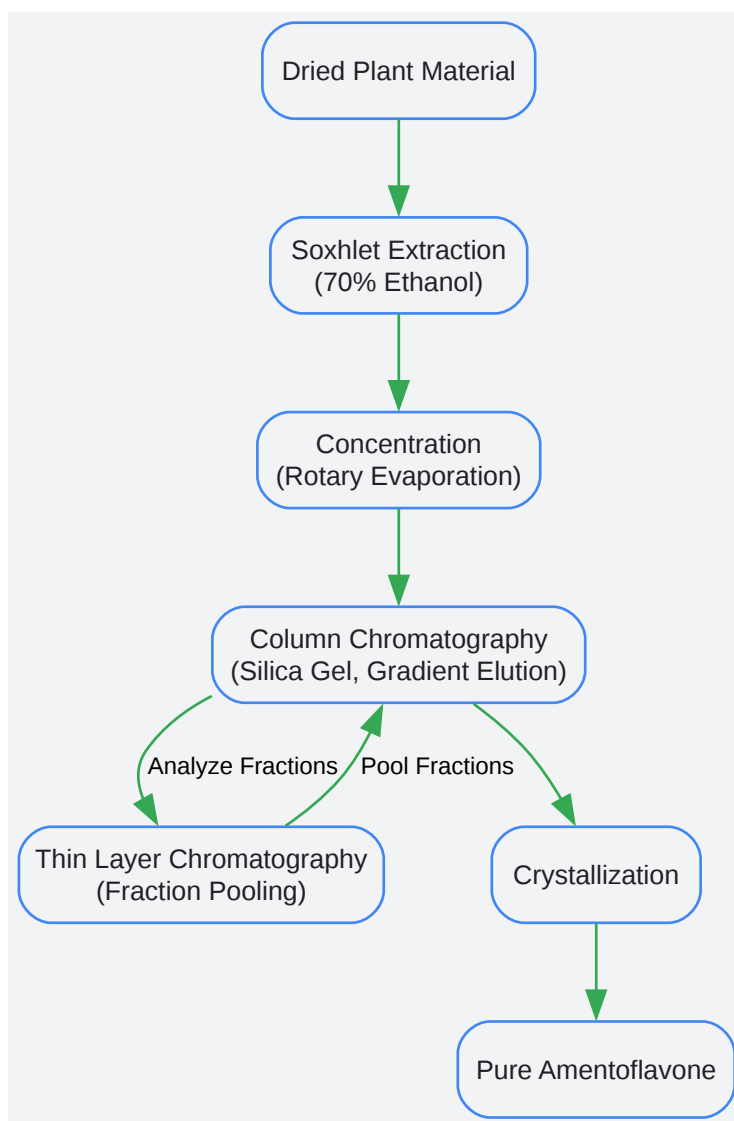
Determination of Absolute Configuration

The absolute configuration of chiral molecules, including potential atropisomers, is typically determined using techniques such as X-ray crystallography of a single crystal or by chiroptical methods like circular dichroism (CD) spectroscopy, often in combination with computational chemistry.[2] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of enantiomers. While these methods have been applied to related biflavonoids, specific data for the absolute configuration of naturally occurring **amentoflavone** remains an area for further investigation.

Experimental Protocols

Isolation and Purification of Amentoflavone

Amentoflavone can be isolated from various plant sources, including species of *Selaginella*, *Biophytum*, and *Ginkgo biloba*. [9][10] The following is a generalized protocol based on common laboratory practices.



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Caption: Generalized workflow for the isolation of **amentoflavone**.

Methodology:

- Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a solvent such as 70% ethanol.[9]
- Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

- **Column Chromatography:** The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, using a mixture of chloroform, methanol, and water, is employed to separate the components.[\[9\]](#)
- **Fraction Monitoring and Pooling:** The eluted fractions are monitored by Thin Layer Chromatography (TLC). Fractions showing a prominent spot corresponding to **amentoflavone** (visualized under UV light) are pooled together.[\[9\]](#)
- **Crystallization:** The pooled fractions are concentrated, and the residue is crystallized from an appropriate solvent system to yield pure **amentoflavone**.
- **Purity and Identity Confirmation:** The purity and identity of the isolated **amentoflavone** are confirmed by measuring its melting point and by spectroscopic analysis (NMR, Mass Spectrometry).[\[9\]](#)

Structural Elucidation

The structure of isolated **amentoflavone** is elucidated using a combination of spectroscopic techniques.

- **1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between different atoms and confirm the linkage between the two apigenin units.[\[11\]](#)
- **Mass Spectrometry (MS):** High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.[\[9\]](#) Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural confirmation.[\[12\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl ($-\text{OH}$) and carbonyl ($\text{C}=\text{O}$) groups.

Signaling Pathways Modulated by Amentoflavone

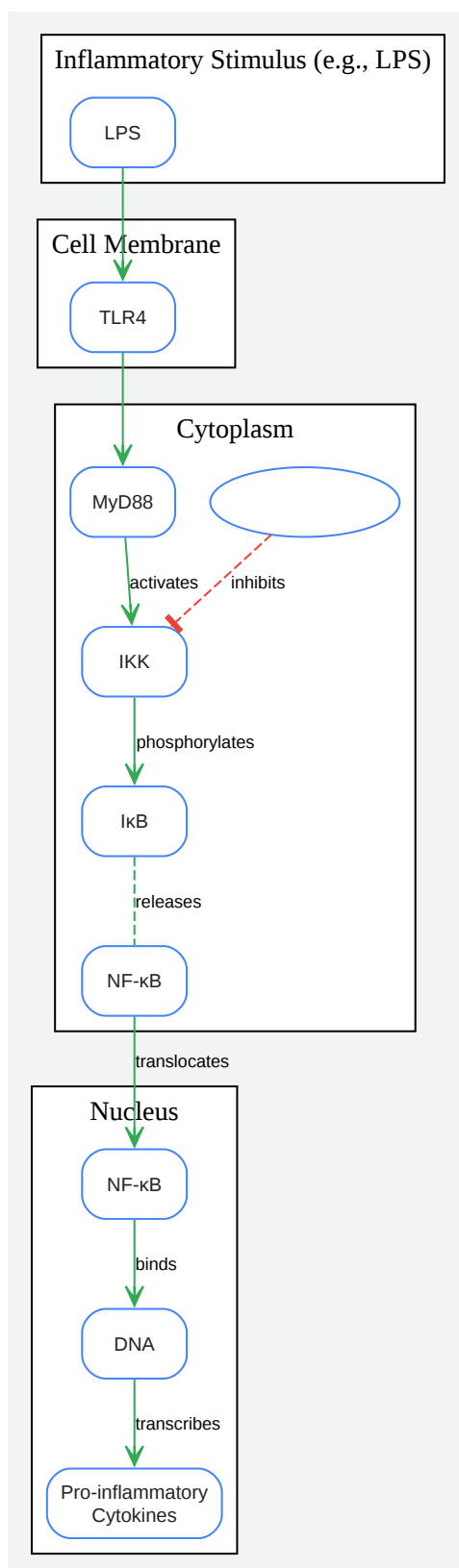
Amentoflavone has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these

interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Amentoflavone has been demonstrated to inhibit the activation of NF-κB.^{[1][9]} It can achieve this by preventing the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.^[1]



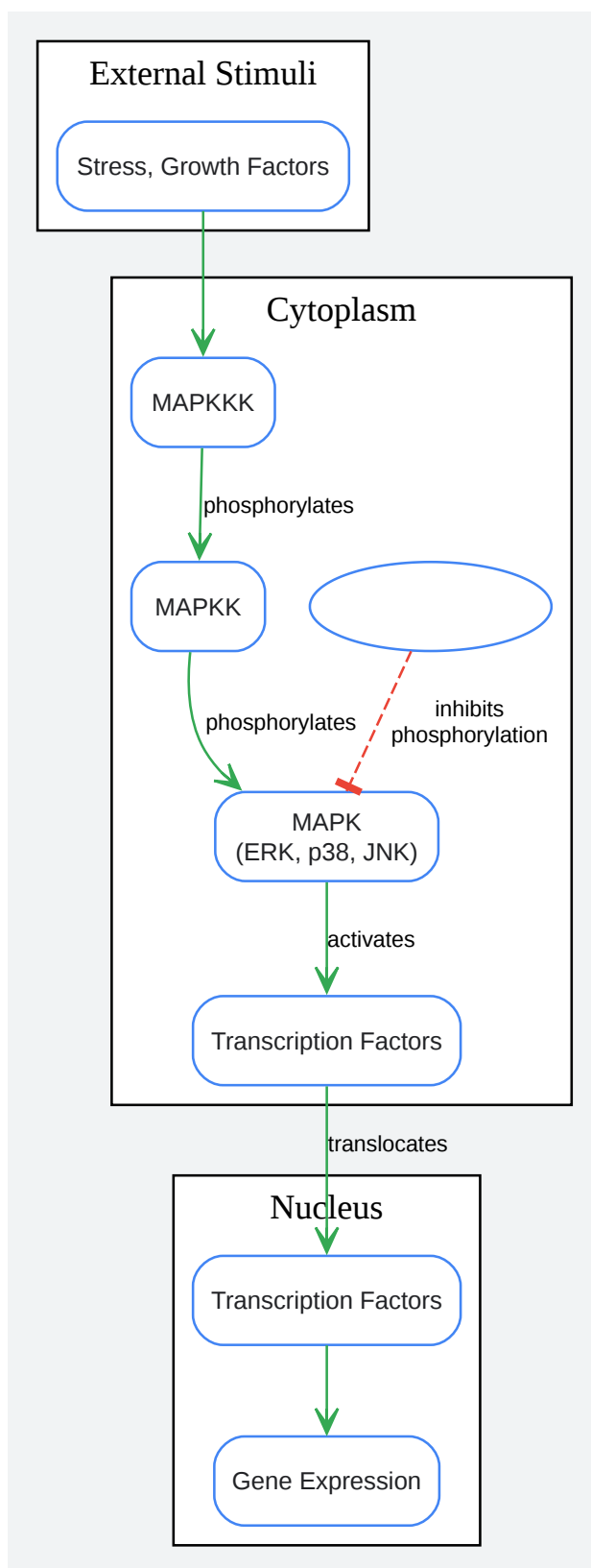
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Caption: **Amentoflavone's** inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.

Amentoflavone has been shown to inhibit the phosphorylation of key MAPK proteins, including ERK, p38, and JNK, thereby modulating downstream cellular events.[9]



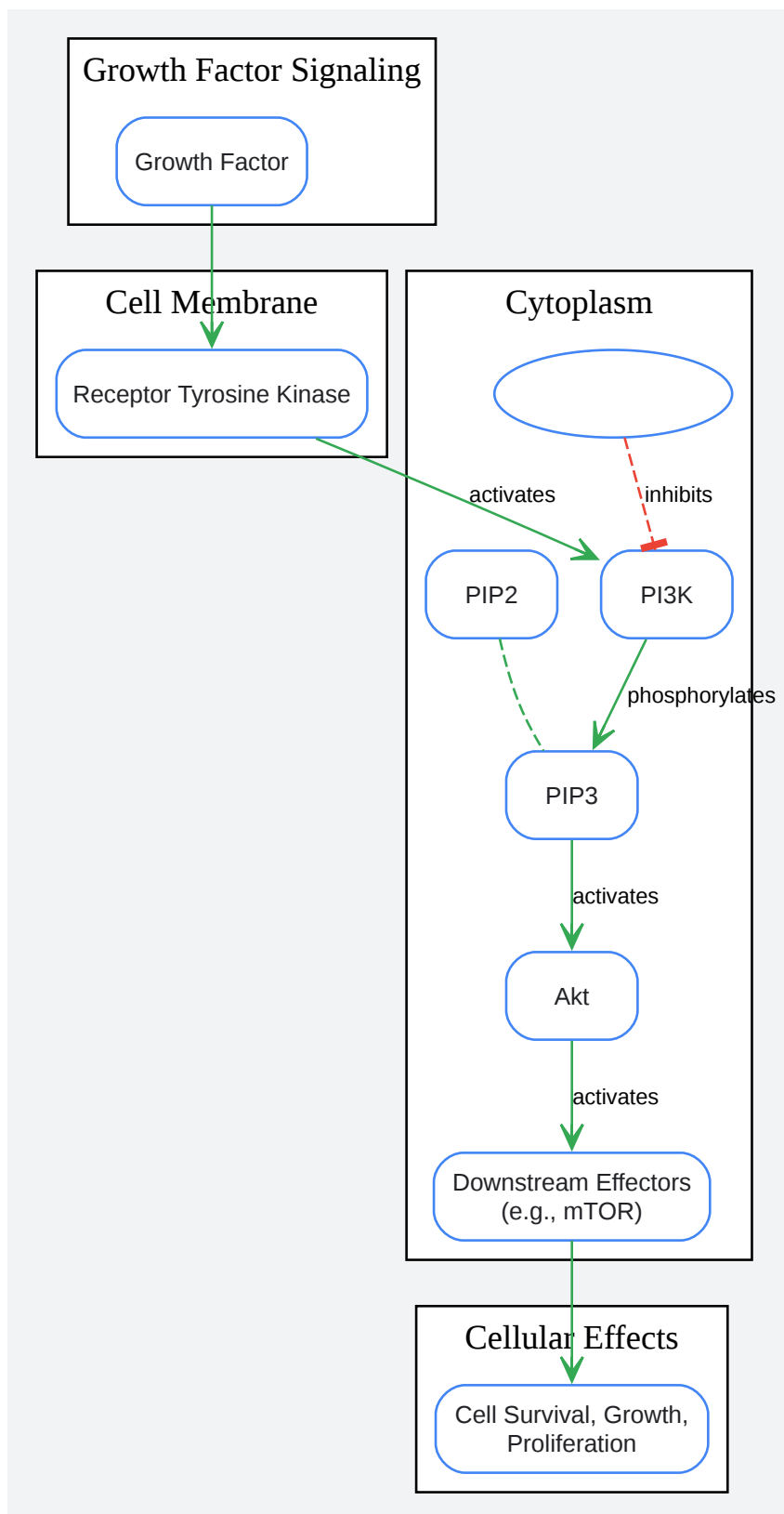
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Caption: **Amentoflavone**'s modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer.

Amentoflavone has been reported to exert anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[\[11\]](#)



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Caption: **Amentoflavone**'s inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

Amentoflavone presents a complex and fascinating chemical structure with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical and stereochemical properties, along with practical protocols and insights into its molecular mechanisms of action. A critical area for future research is the definitive determination of the absolute configuration of naturally occurring **amentoflavone** and the investigation of the differential biological activities of its potential atropisomers. Such studies will be invaluable for the rational design and development of **amentoflavone**-based drugs.

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